5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
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Properties
IUPAC Name |
5-[5,6-dichloro-1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-3-1-10(5-13(12)21)9-26-17-7-15(23)14(22)6-16(17)25-19(26)11-2-4-18(27)24-8-11/h1-8H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRLFXIUGYIZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of dichlorobenzamide, which has been shown to have various applications in the field of medicine. .
Mode of Action
The mode of action of this compound is currently unknown. It is a derivative of dichlorobenzamide, which is known to interact with various targets.
Biochemical Pathways
As a derivative of dichlorobenzamide, it may potentially affect similar biochemical pathways
Result of Action
As a derivative of dichlorobenzamide, it may potentially have similar effects
Biological Activity
5-[5,6-Dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H11Cl4N3O
- CAS Number : 338774-14-4
- Molar Mass : 439.12 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H11Cl4N3O |
| CAS Number | 338774-14-4 |
| Molar Mass | 439.12 g/mol |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Specifically, it has been shown to induce apoptosis in various cancer cell lines.
Mechanism of Action:
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. It has been reported to target the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
Case Studies and Research Findings
-
In Vitro Studies :
- In a study evaluating the cytotoxic effects on HeLa cancer cells, the compound demonstrated a low IC50 value (0.37 µM), indicating potent activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
- Flow cytometry analysis revealed that treatment with this compound led to significant apoptotic cell death and cell cycle arrest in the sub-G1 phase .
- In Vivo Studies :
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to other benzimidazole derivatives, a comparative analysis is presented below.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-[5,6-Dichloro... | 0.37 | VEGFR inhibition; apoptosis induction |
| Sorafenib | 7.91 | VEGFR inhibition; apoptosis induction |
| Other Benzimidazoles | Varies | Various (e.g., IDO1 inhibition) |
Q & A
Q. Q1: What are the optimal synthetic routes for 5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, and how can purity be maximized?
Methodological Answer:
- Synthesis Optimization : The compound’s core structure (benzimidazole-pyridinone) can be synthesized via cyclization reactions. For example, substituted benzimidazoles are often prepared using Na₂S₂O₄-mediated reduction of nitro intermediates, followed by HCl treatment and heating (e.g., yields 59–65% for analogous compounds) .
- Purification : Recrystallization from ethanol or methanol is recommended, as demonstrated for structurally similar compounds achieving >95% purity. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts from dichlorinated intermediates .
Q. Q2: How can spectroscopic techniques (NMR, FTIR, HRMS) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzyl and pyridinone groups) and N–CH₂–Cl environments (δ 4.5–5.5 ppm). Dichloro-substituted benzimidazole carbons appear at δ 120–140 ppm .
- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₁₉H₁₂Cl₄N₃O: calculated 370.23). Deviations >2 ppm require re-evaluation of halogenation efficiency .
Advanced Research Questions
Q. Q3: How do steric and electronic effects of the 3,4-dichlorobenzyl group influence the compound’s reactivity and biological activity?
Methodological Answer:
- Steric Effects : The bulky 3,4-dichlorobenzyl group may hinder nucleophilic attacks on the benzimidazole ring. Computational modeling (e.g., DFT) can quantify steric parameters (e.g., Tolman cone angles) .
- Electronic Effects : Chlorine atoms increase electrophilicity at the pyridinone carbonyl. Electrostatic potential maps (EPM) and Hammett constants (σₚ for Cl = +0.23) predict reactivity in nucleophilic substitution .
Q. Q4: What experimental designs are suitable for assessing environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent stability assays (pH 2–12, 25–50°C) with HPLC monitoring. Chlorinated benzimidazoles typically hydrolyze via cleavage of the N–CH₂–Cl bond under alkaline conditions .
- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic solvents. LC-MS/MS identifies degradation products (e.g., dechlorinated pyridinones) .
Q. Q5: How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and organic solvents (DMSO, acetonitrile). For example, dichlorinated benzimidazoles show poor aqueous solubility (<0.1 mg/mL) but high DMSO solubility (>50 mg/mL) .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) detects polymorphic forms affecting solubility. Compare melting points (e.g., 209–256°C for analogous compounds) to identify crystalline variants .
Q. Q6: What strategies validate the compound’s mechanism of action in pharmacological studies?
Methodological Answer:
- Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to targets (e.g., kinases or GPCRs). Ki values <1 μM indicate high potency .
- Functional Studies : Pair with siRNA knockdown or CRISPR-Cas9 models to confirm target-specific effects. For example, reduced activity in target-deficient cells supports mechanism .
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines (e.g., HeLa vs. HEK293), incubation times, and solvent controls. Chlorinated solvents like DCM may interfere with cytotoxicity assays .
- Meta-Analysis : Use platforms like PubChem BioActivity to aggregate IC₅₀ data. Apply multivariate regression to identify confounding variables (e.g., chloride ion concentration) .
Q. Q8: Why do computational predictions of logP and experimental values diverge for this compound?
Methodological Answer:
- LogP Measurement : Use shake-flask or HPLC methods with octanol/water partitioning. Computed logP (e.g., XLogP3 = 4.1) may underestimate experimental values due to π-π interactions in octanol .
- Software Calibration : Cross-validate predictions with multiple tools (e.g., ACD/Labs, ChemAxon). Adjust for halogen-specific parameters in force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
